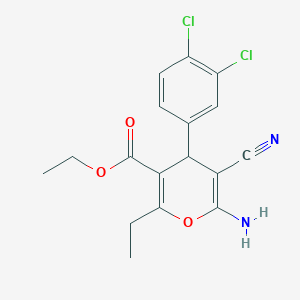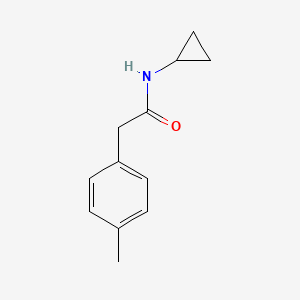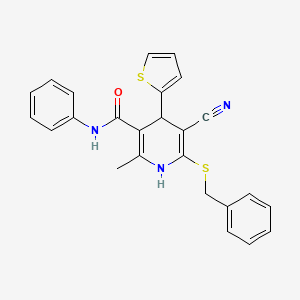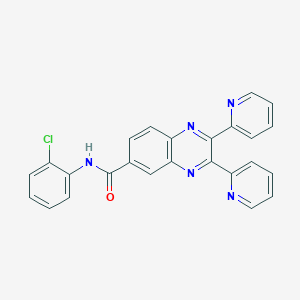![molecular formula C18H28N2O B5153128 4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5153128.png)
4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide is a compound that belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butyl group attached to the benzene ring and a piperidine moiety linked through an ethyl chain to the amide nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(piperidin-1-yl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate amide bond, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
科学研究应用
4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
- 4-tert-butyl-N-[2-(piperidin-2-yl)ethyl]benzamide
- 4-tert-butyl-N-[2-(piperidin-3-yl)ethyl]benzamide
- 4-tert-butyl-N-[2-(piperidin-4-yl)ethyl]benzamide
Uniqueness
4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to the specific positioning of the piperidine moiety at the 1-position, which can influence its binding affinity and selectivity towards certain biological targets. This positional specificity can result in distinct biological activities and therapeutic potential compared to its analogs.
属性
IUPAC Name |
4-tert-butyl-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)16-9-7-15(8-10-16)17(21)19-11-14-20-12-5-4-6-13-20/h7-10H,4-6,11-14H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZPUHUXRUXVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate](/img/structure/B5153045.png)
![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-(4-methoxyphenyl)methanamine](/img/structure/B5153049.png)


![3-chloro-N-cyclopentyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![Methyl 4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B5153085.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5153118.png)
![1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B5153131.png)

